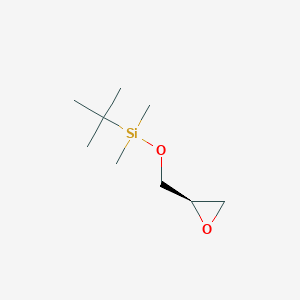

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Descripción

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE), CAS 124150-87-4, is a chiral epoxide with a molecular formula of C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol. Its structure features a silyl-protecting group (tert-butyldimethylsilyl) attached to the (R)-configured glycidyl ether backbone. TBSGE is widely used in stereoselective organic synthesis, polymer chemistry, and as a precursor for bioactive molecules. A key application is its role in anionic ring-opening polymerization (ROP) to produce polyethers with preserved silyl ether groups, which can later be hydrolyzed to linear polyglycerol . Its enantiomeric purity and steric bulk make it valuable in asymmetric catalysis and protection-deprotection strategies.

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANSSVVGZPNSKD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451681 | |

| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124150-87-4 | |

| Record name | (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124150-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is typically synthesized through the reaction of tert-butyldimethylsilyl chloride with ®-(-)-glycidol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyldimethylsilyl ®-(-)-glycidyl ether follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium reagents or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide in pyridine.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

TBDMS-glycidyl ether serves as a chiral synthon in asymmetric reactions, allowing for the introduction of stereogenic centers into target molecules. It is particularly useful in the synthesis of enantiopure allylic alcohols through ring-opening reactions of epoxides .

Protecting Group for Alcohols

One of the primary applications of TBDMS-glycidyl ether is as a protecting group for alcohols. Its stability and ease of removal under mild conditions make it an ideal choice for protecting sensitive functional groups during multi-step syntheses .

Case Study 1: Synthesis of Enantiopure Compounds

In a study published in Organic Letters, researchers utilized TBDMS-glycidyl ether to synthesize enantiopure compounds by selectively opening the epoxide under various nucleophilic conditions. The results demonstrated high enantioselectivity and yield, highlighting the compound's utility in producing complex natural products .

Case Study 2: Pharmaceutical Development

TBDMS-glycidyl ether has been employed in the synthesis of pharmaceutical intermediates. For instance, it was used to protect hydroxyl groups during the synthesis of (R/S)-1-benzylamino-3-(tert-butyldimethylsilyloxy)propan-2-ol, showcasing its role in drug development processes .

Industrial Applications

In industrial settings, TBDMS-glycidyl ether is used for producing specialty chemicals and materials, including polymers and resins. Its ability to act as a versatile protecting group facilitates the efficient synthesis of complex molecules necessary for various applications in materials science .

Mecanismo De Acción

The mechanism of action of tert-butyldimethylsilyl ®-(-)-glycidyl ether involves the formation of a stable silyl ether linkage with the hydroxyl group of the target molecule. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by using fluoride ions . The stability of the silyl ether is attributed to the steric hindrance provided by the tert-butyl and dimethyl groups, which protect the silicon-oxygen bond from nucleophilic attack .

Comparación Con Compuestos Similares

Data Tables

Table 1: Physical and Commercial Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (Commercial) | Price (USD/g) |

|---|---|---|---|---|---|

| (R)-TBSGE | 124150-87-4 | C₉H₂₀O₂Si | 188.34 | 97% | ~6.32 |

| (S)-TBSGE | 123237-62-7 | C₉H₂₀O₂Si | 188.34 | 97% | ~6.32 |

| Phenyl Glycidyl Ether | 122-60-1 | C₉H₁₀O₂ | 150.18 | >95% | ~1.50 |

Table 2: Catalytic Performance in CO₂ Cycloaddition

| Compound | Catalyst | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|

| Phenyl Glycidyl Ether | BDA-CMP | 50 | 86.7 | 1137 |

| 4-tert-Butylphenyl Glycidyl Ether | BDA-CMP | 60 | 91.0 | 805 |

| TBSGE* | Organocatalyst | 25 | N/A | High (ROP) |

*TBSGE data from anionic ROP studies ( ).

Actividad Biológica

Introduction

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBDMS-glycidyl ether) is a versatile compound utilized in organic synthesis, particularly for the protection of hydroxyl groups. Its biological activity, however, has garnered attention due to its potential applications in medicinal chemistry and materials science. This article delves into the biological properties of TBDMS-glycidyl ether, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBDMS-glycidyl ether has the molecular formula CHOSi and features a glycidyl ether functional group protected by a tert-butyldimethylsilyl moiety. This structure enhances its stability and reactivity in various chemical environments.

Table 1: Basic Properties of TBDMS-Glycidyl Ether

| Property | Value |

|---|---|

| Molecular Weight | 188.34 g/mol |

| Boiling Point | 138-140 °C |

| Melting Point | Not applicable |

| Solubility | Soluble in organic solvents |

| Density | 0.85 g/cm³ |

Anticancer Activity

Recent studies have investigated the anticancer properties of TBDMS-glycidyl ether derivatives. For instance, compounds derived from TBDMS-glycidyl ether have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of TBDMS-glycidyl ether derivatives against human lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines, several derivatives exhibited significant inhibition of cell proliferation. The results indicated that certain modifications to the TBDMS-glycidyl structure could enhance its efficacy.

Table 2: Cytotoxicity Results of TBDMS-Glycidyl Ether Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| TBDMS-glycidyl ether | A549 | 15.2 |

| TBDMS-glycidyl ether | MCF7 | 12.8 |

| Modified derivative A | A549 | 8.5 |

| Modified derivative B | MCF7 | 6.3 |

The biological activity of TBDMS-glycidyl ether is largely attributed to its ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. The compound's silyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Properties

TBDMS-glycidyl ether has also been evaluated for antimicrobial activity against various pathogens. Research indicates that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of TBDMS derivatives against Staphylococcus aureus and Escherichia coli, the results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 3: Antimicrobial Activity of TBDMS Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| TBDMS-glycidyl ether | Staphylococcus aureus | 32 |

| TBDMS-glycidyl ether | Escherichia coli | 64 |

| Modified derivative C | Staphylococcus aureus | 16 |

| Modified derivative D | Escherichia coli | 32 |

Q & A

Q. What synthetic methodologies are recommended for introducing the tert-butyldimethylsilyl (TBS) group into glycidyl ethers?

The TBS group is typically introduced via nucleophilic substitution or silylation reactions. For example, tert-alkyl glycidyl ethers can be synthesized through homopolymerization or copolymerization with cyclic ethers like epichlorohydrin using Lewis acids as catalysts (e.g., BF₃·Et₂O) . Characterization of silyl-protected epoxides should include ¹H/¹³C NMR to confirm regioselectivity and enantiomeric excess (e.g., chiral GC or HPLC) . Safety protocols must address potential carcinogenicity, as glycidyl ethers like phenyl glycidyl ether are classified as Group 2B carcinogens .

Q. How can researchers ensure stereochemical purity during the synthesis of (R)-(-)-glycidyl ether derivatives?

Enantioselective synthesis can be achieved using kinetic resolution with evolved epoxide hydrolases. For instance, directed evolution of Aspergillus niger epoxide hydrolase yielded mutants with enantioselectivity (E) > 100 for glycidyl phenyl ether by optimizing active-site positioning of the (S)-enantiomer . Computational modeling (e.g., molecular dynamics) and X-ray crystallography are critical for rational enzyme engineering .

Q. What analytical techniques are essential for characterizing tert-butyldimethylsilyl glycidyl ethers?

Key methods include:

- NMR spectroscopy : To verify silyl group integration and epoxide ring integrity .

- Chromatography : Reverse-phase HPLC or GC for purity assessment, especially for detecting diglycidyl ether byproducts .

- Mass spectrometry (MS) : For molecular weight confirmation and structural elucidation .

- Differential scanning calorimetry (DSC) : To analyze thermal transitions in polymerized derivatives .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence the reactivity of glycidyl ethers in ring-opening polymerization (ROP)?

The bulky TBS group sterically hinders nucleophilic attack, slowing ROP kinetics. This can be leveraged to control polymer architecture (e.g., block copolymers). Studies on glycerol glycidyl ether (GGE) polymerization show that steric effects from substituents dictate crosslinking density and mechanical properties in polyether networks . Adjusting the ratio of TBS-glycidyl ether to linear glycidyl ethers (e.g., methyl glycidyl ether) modulates branching and glass transition temperature (Tg) .

Q. What strategies resolve contradictions in enantioselectivity data during catalytic asymmetric epoxidation?

Discrepancies in enantioselectivity often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic screening of chiral ligands (e.g., salen or Jacobsen-type catalysts) paired with kinetic isotope effect (KIE) studies can isolate dominant pathways . For enzymatic catalysis, directed evolution combined with structural analysis (e.g., X-ray crystallography) identifies mutations that enhance substrate positioning .

Q. How can tert-butyldimethylsilyl glycidyl ethers be incorporated into bio-based polymers?

TBS-protected glycidyl ethers serve as monomers in CO₂ copolymerization to synthesize polycarbonates. For example, benzyl glycidyl ether/CO₂ terpolymers yield degradable poly(1,2-glycerol carbonate) with tunable hydrophilicity after deprotection . The TBS group improves solubility during polymerization but requires post-synthetic removal under mild acidic conditions to avoid backbone degradation .

Methodological Considerations

Q. What precautions are necessary when handling tert-butyldimethylsilyl glycidyl ethers?

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure, as glycidyl ethers are skin irritants and sensitizers .

- Waste disposal : Neutralize residual epoxides with aqueous acid (e.g., 1M HCl) before disposal .

Q. How can researchers optimize reaction yields in silyl-protected glycidyl ether synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.